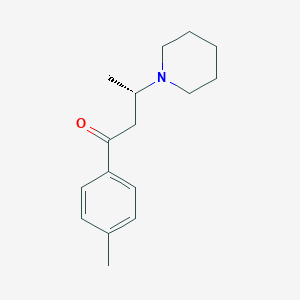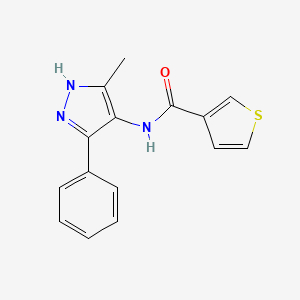
N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)thiophene-3-carboxamide is a heterocyclic compound that combines the structural features of pyrazole and thiophene Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, while thiophenes are recognized for their electronic properties and stability
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)thiophene-3-carboxamide typically involves the formation of the pyrazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The thiophene ring can be introduced through a subsequent coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds with potential pharmaceutical applications.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Medicine: It has potential as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound’s stability and electronic properties make it suitable for use in materials science, including the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The thiophene moiety contributes to the compound’s electronic properties, which can influence its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrazole-thiophene derivatives, such as:
- N-(3-phenyl-1H-pyrazol-4-yl)thiophene-3-carboxamide
- N-(5-methyl-1H-pyrazol-4-yl)thiophene-3-carboxamide
- N-(3-phenyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
Uniqueness
N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)thiophene-3-carboxamide is unique due to the specific substitution pattern on the pyrazole ring and the presence of the thiophene moiety. This combination of structural features imparts distinct electronic properties and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
824969-20-2 |
|---|---|
Molekularformel |
C15H13N3OS |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)thiophene-3-carboxamide |
InChI |
InChI=1S/C15H13N3OS/c1-10-13(16-15(19)12-7-8-20-9-12)14(18-17-10)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,19)(H,17,18) |
InChI-Schlüssel |
WZLQSPWVHBVQEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1)C2=CC=CC=C2)NC(=O)C3=CSC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[({7-[(E)-(4-Hexylphenyl)diazenyl]quinolin-6-yl}oxy)methyl]benzoic acid](/img/structure/B14221874.png)

![2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14221883.png)
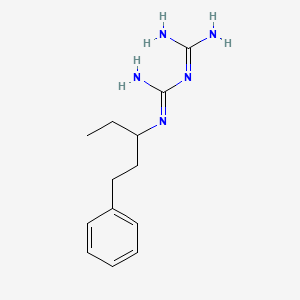
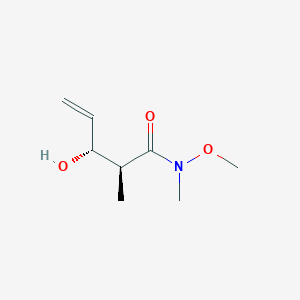
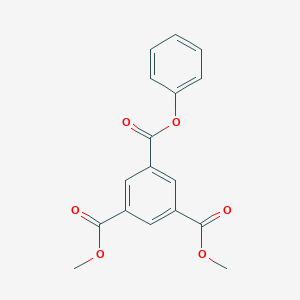
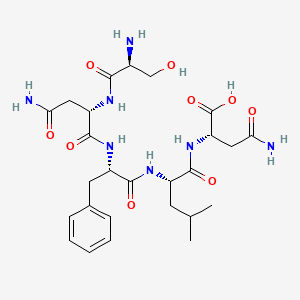
![Silane, triethyl[4-(trimethylstannyl)-4-penten-1-ynyl]-](/img/structure/B14221910.png)
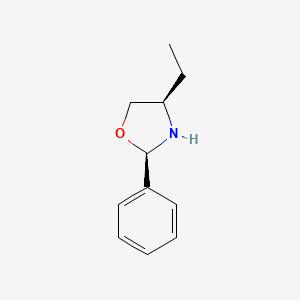
![Dibenz[cd,g]indazol-6-ol, 1,2-dihydro-](/img/structure/B14221926.png)
![1,4-Dioxa-8-azaspiro[4.5]decane, 8-[2-(4-bromophenyl)ethyl]-](/img/structure/B14221933.png)
![6-[6-(Dimethylamino)-5-(propane-1-sulfonyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14221938.png)
